molecular formula C18H14F2N2O4S B2599681 N1-(3,4-difluorophenyl)-N2-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)oxalamide CAS No. 1798674-59-5

N1-(3,4-difluorophenyl)-N2-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)oxalamide

Cat. No. B2599681
CAS RN: 1798674-59-5
M. Wt: 392.38
InChI Key: QOBISKXXZFJORS-UHFFFAOYSA-N
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Description

N1-(3,4-difluorophenyl)-N2-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C18H14F2N2O4S and its molecular weight is 392.38. The purity is usually 95%.
BenchChem offers high-quality N1-(3,4-difluorophenyl)-N2-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(3,4-difluorophenyl)-N2-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of the compound N1-(3,4-difluorophenyl)-N2-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)oxalamide, also known as N’-(3,4-difluorophenyl)-N-({5-[(furan-2-yl)(hydroxy)methyl]thiophen-2-yl}methyl)ethanediamide. Each application is detailed under a separate heading for clarity.

Antimicrobial Activity

This compound has shown potential as an antimicrobial agent. The presence of fluorine atoms and the furan ring contribute to its ability to inhibit the growth of various bacterial and fungal strains. Research indicates that such compounds can disrupt microbial cell walls and interfere with essential enzymes, making them effective against pathogens .

Anticancer Properties

The compound’s structure, particularly the difluorophenyl and thiophene moieties, suggests it could be a candidate for anticancer research. These groups are known to enhance the compound’s ability to induce apoptosis in cancer cells. Studies have shown that similar compounds can inhibit the proliferation of cancer cells by targeting specific signaling pathways .

Anti-inflammatory Effects

Research into the anti-inflammatory properties of this compound has revealed its potential to reduce inflammation. The furan and thiophene rings are known to interact with inflammatory mediators, reducing the production of pro-inflammatory cytokines. This makes the compound a promising candidate for treating inflammatory diseases .

Antioxidant Activity

The compound’s ability to scavenge free radicals has been a focus of research, highlighting its antioxidant properties. The presence of the furan ring is particularly significant, as it can stabilize free radicals and prevent oxidative stress, which is linked to various chronic diseases .

Potential as a Drug Delivery Agent

The unique structure of this compound makes it a candidate for drug delivery systems. Its ability to interact with various biological molecules suggests it could be used to deliver drugs more effectively to specific targets within the body, enhancing the efficacy and reducing the side effects of treatments.

Synthesis and in vitro antimicrobial evaluation of novel fluorine-containing compounds Anticancer properties of fluorine-containing compounds Anti-inflammatory effects of heterocyclic compounds Antioxidant activity of furan-containing compounds : Antiviral applications of fluorine-containing compounds : Neuroprotective effects of thiophene and furan compounds : Antifibrotic activity of fluorine-containing compounds : Potential as a drug delivery agent

properties

IUPAC Name

N'-(3,4-difluorophenyl)-N-[[5-[furan-2-yl(hydroxy)methyl]thiophen-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F2N2O4S/c19-12-5-3-10(8-13(12)20)22-18(25)17(24)21-9-11-4-6-15(27-11)16(23)14-2-1-7-26-14/h1-8,16,23H,9H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOBISKXXZFJORS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(C2=CC=C(S2)CNC(=O)C(=O)NC3=CC(=C(C=C3)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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